2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of Bromine and Trifluoroethoxy Groups: The bromine and trifluoroethoxy groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of microwave irradiation and eco-friendly reagents can be advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Trifluoroethanol: Used for introducing the trifluoroethoxy group.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while coupling reactions can produce larger heterocyclic compounds .
Scientific Research Applications
2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as conductivity and stability.
Biological Research: It is employed in studies related to its effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Shares the bromine and trifluoromethoxy groups but lacks the triazolopyridine core.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but differs in the position of the trifluoroethoxy group.
Uniqueness
2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of a triazolopyridine core with bromine, methyl, and trifluoroethoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H7BrF3N3O |
---|---|
Molecular Weight |
310.07 g/mol |
IUPAC Name |
2-bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7BrF3N3O/c1-5-2-3-6(17-4-9(11,12)13)16-7(5)14-8(10)15-16/h2-3H,4H2,1H3 |
InChI Key |
KXFUKNZIOWUWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC(=N2)Br)OCC(F)(F)F |
Origin of Product |
United States |
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